molecular formula C8H4ClNO B2836289 3-Chloro-4-formylbenzonitrile CAS No. 58588-64-0

3-Chloro-4-formylbenzonitrile

Cat. No.: B2836289
CAS No.: 58588-64-0
M. Wt: 165.58
InChI Key: UGRNLUNAHZKZTG-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

In the broad field of organic synthesis, 3-Chloro-4-formylbenzonitrile is recognized for its utility as a starting material and intermediate. cymitquimica.com The presence of multiple reactive sites on a stable aromatic ring allows for a variety of chemical transformations, enabling the construction of elaborate molecular architectures. Its application is particularly noted in the preparation of heterocyclic compounds, which are foundational structures in many biologically active molecules. researchgate.net Researchers leverage this compound to introduce a specific arrangement of atoms and functional groups into a target molecule, making it a key component in multi-step synthetic pathways. For instance, it has been used as a precursor in the development of inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro), highlighting its relevance in contemporary medicinal chemistry. acs.orgnih.gov

Role as a Versatile Chemical Building Block

The versatility of this compound as a chemical building block stems directly from the distinct reactivity of its three functional groups: a nitrile, a formyl (aldehyde), and a chloro substituent. cymitquimica.com This trifunctional nature allows for selective and sequential reactions, where one group can be modified while the others remain intact for subsequent steps. This strategic manipulation is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex molecules. The compound is frequently employed in the synthesis of pharmaceuticals and agrochemicals, where precise molecular design is critical for biological activity. cymitquimica.com Its role as a versatile intermediate means it is often not the final product but a crucial stepping stone in the creation of a wide array of specialized chemicals.

Historical Development and Early Research Trajectories

While the precise first synthesis of this compound is not prominently documented in historical chemical literature, its emergence is tied to the broader advancements in the synthesis of substituted benzonitriles and aromatic aldehydes. The general class of benzonitriles has been known since the 1830s. wikipedia.org The development of robust formylation reactions, such as the Vilsmeier-Haack reaction, and methods for controlled halogenation of aromatic rings were critical for the eventual synthesis of polysubstituted aromatics like this compound.

A notable appearance in scientific literature includes a synthesis reference in a 2007 Journal of Medicinal Chemistry article, indicating its use as a reagent in medicinal chemistry research by the early 21st century. chemsynthesis.com Today, it is readily available from various chemical suppliers, signifying its established role as a useful building block for research and development.

Overview of Key Functional Groups and Their Reactivity Implications

The chemical behavior of this compound is dictated by the interplay of its three key functional groups attached to the benzene (B151609) ring.

Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₄ClNO chemsynthesis.comchemsrc.com
Molecular Weight 165.58 g/mol chemsynthesis.comchemsrc.com
Appearance Solid sigmaaldrich.com
Purity ≥95% - 97% sigmaaldrich.commusechem.com
Storage Temperature Inert atmosphere, 2-8°C sigmaaldrich.com

| InChI Key | UGRNLUNAHZKZTG-UHFFFAOYSA-N | chemsynthesis.comsigmaaldrich.com |

Formyl Group (-CHO): As an aldehyde, this group is highly reactive. It readily participates in nucleophilic addition reactions, which are fundamental to forming new carbon-carbon bonds. It can be easily oxidized to a carboxylic acid or reduced to a primary alcohol (hydroxymethyl group). Furthermore, it is a key participant in condensation reactions, such as the Knoevenagel condensation, to form larger, more complex structures. rsc.org

Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine. wikipedia.org Its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that influences the electronic properties of the benzene ring. It can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups, such as amines or thiols.

The combination of these groups on a single aromatic scaffold provides chemists with a powerful tool for creating diverse molecular structures.

Potential Reactions of Functional Groups

Functional Group Reaction Type Potential Product
Formyl (-CHO) Oxidation Carboxylic Acid
Formyl (-CHO) Reduction Alcohol (Hydroxymethyl)
Formyl (-CHO) Condensation Alkenes, Heterocycles
Nitrile (-C≡N) Hydrolysis Carboxylic Acid / Amide
Nitrile (-C≡N) Reduction Amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRNLUNAHZKZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 3 Chloro 4 Formylbenzonitrile

Established Synthetic Routes for 3-Chloro-4-formylbenzonitrile

The synthesis of this compound can be achieved through several established chemical transformations, primarily involving the introduction of formyl and chloro groups onto a benzonitrile (B105546) scaffold.

Formylation Reactions on Benzonitrile Scaffolds

Formylation reactions are a cornerstone in the synthesis of aromatic aldehydes. Several classical methods can be applied to benzonitrile derivatives, although their direct application to produce this compound may require specific starting materials or subsequent modification steps.

Vilsmeier-Haack Reaction: This reaction is a widely used method for formylating electron-rich aromatic compounds. jk-sci.com It employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. jk-sci.comniscpr.res.in For the synthesis of this compound, the starting material would be 2-chlorobenzonitrile (B47944). The cyano group is meta-directing, and the chloro group is ortho, para-directing, which would theoretically guide the formyl group to the desired 4-position. The reaction involves the attack of the aromatic ring on the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. jk-sci.com

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a catalyst like aluminum chloride (AlCl₃) and cuprous chloride. byjus.comslideshare.netdalalinstitute.comtestbook.com However, this method is generally not suitable for phenol (B47542) and phenol ether substrates and may have limitations with deactivated aromatic rings. byjus.comtestbook.comwikipedia.org

Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. wikipedia.org A safer modification employs zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN. wikipedia.org

Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols, using chloroform (B151607) and a strong base. wikipedia.orgunacademy.commychemblog.comsynarchive.com While effective for hydroxy-aromatic compounds, its direct applicability to non-phenolic substrates like benzonitrile is limited. wikipedia.org

Halogenation and Formylation Sequence Strategies

A common and logical approach to synthesizing this compound involves a sequential process of halogenation and formylation, or vice versa.

One documented strategy begins with the Vilsmeier-Haack formylation of 4-chlorobenzonitrile . In this route, the nitrile group directs the incoming formyl group to the meta position (position 3), yielding the target molecule. The reaction is typically carried out using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by heating and subsequent hydrolysis.

Another pathway involves the chlorination of 3-formylbenzonitrile . The formyl group is a meta-director, which would not typically lead to substitution at the 4-position. However, under certain conditions or with specific catalysts, alternative substitution patterns might be achievable, though this is not the preferred route for regioselectivity.

A multi-step sequence can also be envisioned, starting from a different precursor. For instance, a sequence involving nitration, reduction to an amine, and then formylation could be a potential, albeit longer, route.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse chemical structures. researchgate.netresearchgate.netacs.orgmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions highlight the potential of this strategy. For example, MCRs have been used to synthesize various substituted benzonitriles and other aromatic compounds. beilstein-journals.org The development of a specific MCR for this target compound would represent a significant advancement in its synthesis.

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For derivatives of this compound, the analysis would involve disconnecting the key functional groups to identify potential starting materials.

A primary disconnection would be at the formyl group, suggesting a formylation reaction as the final step. This leads back to 2-chlorobenzonitrile as a key precursor, which can be formylated using methods like the Vilsmeier-Haack reaction.

Alternatively, a disconnection at the chloro group would point to a halogenation reaction of 4-formylbenzonitrile as a potential final step. However, controlling the regioselectivity of this reaction could be challenging.

Further disconnections of the precursor molecules can lead to simpler, commercially available starting materials. For example, 2-chlorobenzonitrile can be conceptually derived from 2-chloroaniline (B154045) via a Sandmeyer reaction.

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. numberanalytics.com Key principles include waste prevention, maximizing atom economy, and using renewable feedstocks and safer solvents. numberanalytics.com

In the context of synthesizing this compound and other aromatic aldehydes, several green approaches are being explored:

Catalytic Methods: The use of efficient and recyclable catalysts can reduce waste and improve reaction efficiency compared to stoichiometric reagents. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in the synthesis of aromatic compounds. numberanalytics.com

Biocatalysis: Enzymes can be used to carry out chemical transformations under mild and environmentally friendly conditions. sjtu.edu.cn For instance, temperature-directed biocatalysis has been developed for the sustainable production of aromatic aldehydes from renewable resources. sjtu.edu.cn

Alternative Reaction Media: The use of greener solvents like ionic liquids or deep eutectic solvents can replace traditional volatile organic compounds. numberanalytics.com

Photocatalysis: Light-driven reactions can offer mild and selective ways to perform chemical transformations. Redox-neutral formylation of aryl chlorides using photoredox catalysis has been reported as a modern alternative to classical methods. nih.govprinceton.edu This approach avoids the need for harsh reagents and high temperatures. princeton.edu

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and safer processes, which is particularly relevant for potentially hazardous reactions.

The application of these green principles to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Data Tables

Table 1: Synthetic Reactions for Aryl Aldehyde Formation

Reaction NameReagentsSubstrate TypeKey Features
Vilsmeier-HaackDMF, POCl₃Electron-rich arenesWidely applicable for formylation. jk-sci.comniscpr.res.in
Gattermann-KochCO, HCl, AlCl₃/CuClAromatic hydrocarbonsNot suitable for phenols/ethers. byjus.comtestbook.com
GattermannHCN (or Zn(CN)₂), HCl, Lewis AcidAromatic hydrocarbonsZn(CN)₂ offers a safer alternative to HCN. wikipedia.org
Reimer-TiemannChloroform, BasePhenolsPrimarily for ortho-formylation of phenols. wikipedia.orgunacademy.com
Photocatalytic FormylationAryl chloride, 1,3-dioxolane, Ni/photoredox catalystAryl chloridesMild, redox-neutral conditions. nih.govprinceton.edu

Catalytic Synthesis (e.g., Organocatalysis, Metal Catalysis, Biocatalysis)

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound and its derivatives can be approached through various catalytic paradigms.

Organocatalysis: Chiral bifunctional organocatalysts have proven effective in the enantioselective synthesis of 3-substituted isoindolinones starting from 2-formylbenzonitriles and malonates. rsc.org These reactions proceed through an aldol-cyclization-rearrangement tandem pathway. rsc.org For instance, chiral tertiary-amine catalysts bearing a urea (B33335) group can afford high yields and enantioselectivities. rsc.org Similarly, organocatalytic cascade reactions involving 2-acylbenzonitriles and nitromethane, catalyzed by chiral bifunctional ammonium (B1175870) salts under phase-transfer conditions, lead to the formation of novel 3,3-disubstituted isoindolinones. mdpi.com While not directly reporting the synthesis of this compound itself, these organocatalytic methods for analogous 2-formylbenzonitriles demonstrate a powerful strategy for constructing complex chiral molecules from such precursors. rsc.orgnih.govrsc.org

Metal Catalysis: Transition-metal catalysis is a cornerstone for synthesizing heterocyclic structures from benzonitrile derivatives. Various metals, including palladium, copper, ruthenium, manganese, and iron, have been employed to construct quinazoline (B50416) and isoindolinone scaffolds. mdpi.comnih.govresearchgate.netnih.gov For example, copper-catalyzed three-component reactions of 2-formylbenzonitriles, arenes, and diaryliodonium salts can produce 2,3-diarylisoindolinones. beilstein-journals.org Manganese and Ruthenium pincer complexes have been used for the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles. mdpi.comnih.gov These metal-catalyzed approaches, known for their efficiency and broad substrate scope, represent viable, though currently underexplored, pathways for the direct synthesis or derivatization of this compound. nih.gov

Biocatalysis: Biocatalytic methods offer a green alternative for specific chemical transformations. While direct biocatalytic synthesis of this compound is not widely documented, the reduction of its formyl group is a feasible process. Enzymes such as reductases found in various edible plants (e.g., beans) and their aqueous extracts have been shown to reduce a range of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols. scielo.org.mxresearchgate.netredalyc.org For instance, reductases from pinto beans can reduce 2-chloro- and 4-chlorobenzaldehyde (B46862) with high conversion rates. researchgate.net Semisynthetic enzymes, such as modified papain, have also been designed to catalyze the reduction of benzaldehyde (B42025). nih.gov Furthermore, cascade biocatalysis using enzymes like benzaldehyde lyase and amine transaminase can convert benzaldehyde derivatives into valuable chiral β-amino alcohols. rsc.org These findings suggest a high potential for the selective and environmentally benign reduction of the aldehyde moiety in this compound.

Flow Chemistry and Microwave-Assisted Synthesis Techniques

To enhance reaction efficiency, safety, and scalability, modern techniques like flow chemistry and microwave-assisted synthesis are increasingly adopted.

Flow Chemistry: Continuous-flow systems offer precise control over reaction parameters, making them ideal for optimizing multi-step syntheses and handling hazardous intermediates. nih.gov The synthesis of various heterocyclic compounds, such as pyrazoles and pyrazolopyrimidinones, has been successfully adapted to flow conditions, significantly reducing reaction times compared to batch processes. mdpi.com For instance, a one-flow, three-step synthesis of the pharmaceutical imatinib (B729) was developed, which involved the hydration of a nitrile precursor under high temperature and pressure. nih.gov The application of flow chemistry to the synthesis of benzonitrile derivatives demonstrates its potential for the efficient and scalable production of this compound and its subsequent derivatives. unimi.itresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a well-established technique for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds. nih.govcem.com It has been effectively used in the palladium-catalyzed synthesis of 3-(phenylmethylene)isoindolinones from 2-halobenzamides and alkynes. nih.gov Similarly, microwave-assisted, three-component reactions have been developed for the green synthesis of novel isoindolinone derivatives. researchgate.net These methods often lead to higher yields and significantly shorter reaction times compared to conventional heating, making microwave-assisted synthesis a powerful tool for the rapid derivatization of precursors like this compound. nih.govresearchgate.net

Transformation Reactions of this compound

The three distinct functional groups of this compound allow for a wide array of selective chemical transformations, making it a highly versatile building block.

Reactions Involving the Formyl Group (e.g., Reductive Amination, Condensation)

The aldehyde functionality is a prime site for carbon-carbon and carbon-nitrogen bond formation.

Reductive Amination: This reaction is a cornerstone for the synthesis of secondary and tertiary amines. The formyl group of this compound can react with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. A general procedure involves reacting the aldehyde with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and a base such as N,N-diisopropylethylamine (DIPEA). acs.org This method has been used to prepare derivatives for screening as potential SARS-CoV-2 Mpro inhibitors. acs.org

Condensation Reactions: The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds. For example, in the Knoevenagel condensation, the aldehyde reacts with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to form an α,β-unsaturated product. This reactivity is fundamental for extending the carbon skeleton and introducing further functionalities.

Table 1: Representative Reactions of the Formyl Group

Reaction TypeReagents & ConditionsProduct TypeRef.
Reductive AminationAmine, NaBH(OAc)₃, DIPEA, DMFSubstituted benzylamine acs.org
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated nitrileN/A

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Cycloaddition)

The nitrile group is a versatile functional handle that can be converted into several other important groups or used in cycloaddition reactions to form heterocycles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. usp.brlibretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating with an aqueous acid, which first produces the primary amide (3-chloro-4-formylbenzamide), and upon further heating, the carboxylic acid (3-chloro-4-formylbenzoic acid) and an ammonium ion. usp.brlibretexts.org Base-promoted hydrolysis with aqueous hydroxide (B78521) also proceeds via the amide intermediate to give the carboxylate salt. libretexts.org

Cycloaddition: Nitriles are key precursors for 1,3-dipolar cycloaddition reactions. The nitrile can be converted to a nitrile oxide, which then reacts with a dipolarophile (like an alkene or alkyne) to form five-membered heterocycles such as isoxazolines or isoxazoles. mdpi.comnih.govresearchgate.net This strategy is a powerful tool for constructing complex heterocyclic frameworks from simple starting materials. researchgate.net Furthermore, nitrile groups can undergo inverse electron-demand 1,3-dipolar cycloadditions with nitrile oxides to form 1,2,4-oxadiazoles. rsc.org

Table 2: Representative Reactions of the Nitrile Group

Reaction TypeReagents & ConditionsProduct TypeRef.
Acid HydrolysisH₃O⁺, heatAmide, Carboxylic Acid usp.brlibretexts.org
Base HydrolysisOH⁻, H₂O, heatCarboxylate libretexts.org
1,3-Dipolar Cycloaddition1. Conversion to Nitrile Oxide2. Alkene/AlkyneIsoxazoline/Isoxazole mdpi.comresearchgate.net

Reactions Involving the Chloro Substituent (e.g., Cross-Coupling Reactions, Nucleophilic Aromatic Substitution)

The chloro group on the aromatic ring can be substituted or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst. fishersci.es The chloro group of this compound can act as the halide component in such reactions, allowing for the introduction of various aryl or vinyl groups. researchgate.net The electron-withdrawing nature of the adjacent formyl and nitrile groups can influence the reactivity of the C-Cl bond in these transformations.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-formyl and para-nitrile groups. This activation facilitates the displacement of the chloro substituent by various nucleophiles, such as amines, alkoxides, or thiols. This SNAr reaction proceeds via a negatively charged Meisenheimer intermediate and is a key strategy for introducing a wide range of functional groups onto the aromatic core.

Table 3: Representative Reactions of the Chloro Substituent

Reaction TypeReagents & ConditionsProduct TypeRef.
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseBiaryl derivative fishersci.es
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂, R-O⁻)Substituted benzonitrile

Derivatization Strategies for Advanced Chemical Entities

The multifunctional nature of this compound makes it an ideal starting point for the synthesis of diverse and complex molecules, particularly heterocyclic compounds with potential biological activity. smolecule.com

Cascade reactions initiated at one of the functional groups can lead to the formation of intricate polycyclic systems. For example, reactions starting with the formyl group can lead to the construction of isoindolinone scaffolds. rsc.orgmdpi.combeilstein-journals.org Organocatalytic reactions of 2-formylbenzonitriles with malonates can produce chiral 3-substituted isoindolinones. rsc.org Similarly, metal-catalyzed multicomponent reactions provide access to a wide range of substituted isoindolinones and quinazolines. mdpi.combeilstein-journals.org The combination of reactions at the formyl and nitrile groups allows for the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. acs.org These strategies highlight the compound's utility as a versatile building block in medicinal and materials chemistry. smolecule.com

Asymmetric Synthesis Applications

While this compound serves as a foundational building block in the synthesis of complex molecules that may ultimately possess chirality, literature detailing its direct participation in catalytic enantioselective transformations is limited. The focus of asymmetric synthesis involving formylbenzonitriles has predominantly been on the ortho-isomer, 2-formylbenzonitrile. In those cases, the proximity of the formyl and cyano groups allows for powerful organocatalytic or metal-catalyzed asymmetric cascade reactions, such as aldol-cyclizations or nitro-Mannich reactions, that lead to the formation of chiral 3-substituted isoindolinones with high enantioselectivity. rsc.orgmdpi.comacs.orgresearchgate.net These intramolecular cyclization pathways, which are crucial for establishing the stereocenter, are not feasible for this compound due to the meta relationship between its formyl and cyano moieties.

Research has shown that in other asymmetric reactions, such as the organocatalytic aldol (B89426) reaction, substrates like 4-cyanobenzaldehyde (B52832) exhibit diminished reactivity compared to other substituted benzaldehydes, suggesting that the electronic properties and substitution pattern of cyanobenzaldehydes are critical factors for successful asymmetric transformations. 140.122.64 Therefore, the development of specific chiral catalysts and reaction conditions tailored to the unique electronic and steric profile of this compound is a prerequisite for its broader application in direct asymmetric synthesis.

Cascade and Tandem Reactions Facilitated by this compound

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. This compound is an excellent substrate for a major class of such processes: multicomponent reactions (MCRs). tcichemicals.comscribd.com MCRs are tandem processes by definition, as they involve a sequence of intermolecular reactions that rapidly build molecular complexity from three or more starting materials. tcichemicals.comscribd.com The aldehyde group of this compound is the key reactive site for initiating these cascades.

Two of the most prominent MCRs where aldehydes are a cornerstone component are the Ugi and Passerini reactions.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a four-component tandem process that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. tcichemicals.com The reaction sequence is a classic example of a cascade:

The aldehyde (this compound) and the primary amine condense to form a Schiff base (iminium ion).

The isocyanide undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate.

This intermediate is trapped by the carboxylate anion of the carboxylic acid component.

A final, intramolecular acyl transfer (Mumm rearrangement) yields the stable α-acylamino amide product. mdpi.com

The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the four components. Aromatic aldehydes bearing electron-withdrawing groups, such as the chloro and cyano substituents present in this compound, are well-tolerated substrates in these reactions. mdpi.com

Table 1: Representative Ugi Four-Component Reaction (Ugi-4CR) using this compound

Component Exemplary Reactant Role in Reaction
Aldehyde This compound Provides the electrophilic carbonyl for initial imine formation.
Amine Benzylamine Forms the initial Schiff base with the aldehyde.
Isocyanide tert-Butyl isocyanide Acts as a convertible C1-synthon that adds to the iminium ion.
Carboxylic Acid Acetic Acid Serves as both the proton source and the nucleophile to trap the nitrilium intermediate.

Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide. walisongo.ac.id This tandem reaction produces an α-acyloxy carboxamide. The generally accepted mechanism involves the initial interaction between the aldehyde and the carboxylic acid, followed by nucleophilic attack of the isocyanide. A subsequent acyl transfer yields the final product. Like the Ugi reaction, the Passerini reaction is compatible with a wide range of aldehydes, and its efficiency makes it a valuable tool in combinatorial chemistry and drug discovery. walisongo.ac.idbeilstein-journals.org

The participation of this compound in these and other MCRs (e.g., Povarov reaction) demonstrates its utility in facilitating cascade reactions to rapidly generate complex molecular scaffolds from simple, readily available starting materials. researchgate.net

Applications of 3 Chloro 4 Formylbenzonitrile in Medicinal Chemistry and Drug Discovery

Role as an Intermediate in Pharmaceutical Synthesis

3-Chloro-4-formylbenzonitrile is a valuable building block in the synthesis of a variety of pharmaceutical compounds. lookchem.comsmolecule.com Its utility stems from the presence of three reactive functional groups: a nitrile, a formyl (aldehyde), and a chloro substituent on a benzene (B151609) ring. These groups can undergo a range of chemical transformations, allowing for the construction of more complex molecular architectures.

The formyl group, for instance, can participate in reactions such as reductive amination, condensation reactions, and oxidation to a carboxylic acid. smolecule.com The nitrile group can be converted to amines, amides, or carboxylic acids. smolecule.com The chloro group can be displaced through nucleophilic aromatic substitution reactions. This versatility makes this compound a key intermediate in the synthesis of various heterocyclic compounds and other scaffolds of medicinal interest. smolecule.com

A notable application of this compound is in the synthesis of diazepane-based inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govacs.org In these syntheses, this compound is used to introduce a substituted phenyl ring into the final inhibitor structure. nih.gov For example, it can be reacted with a diamine to form a diazepane scaffold, a core structure in this class of inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent biological effects. nih.govacs.org

Impact of Substituent Modifications on Biological Activity

The biological activity of molecules derived from this compound can be significantly altered by modifying the substituents on the phenyl ring. nih.gov Research on SARS-CoV-2 Mpro inhibitors has shown that the position and nature of these substituents are critical for potency. nih.govacs.org

For instance, in a series of diazepane-based inhibitors, the presence of a chlorine atom at the meta position of the phenyl ring (derived from this compound) contributes to the compound's binding to the hydrophobic S2 pocket of the Mpro enzyme. nih.govacs.org Further SAR studies revealed that a phenyl ring with an ortho substituent is generally preferred over alkyl and cycloalkyl groups. The order of potency for ortho substituents was found to be Cl > CF3 > CN > Me > OMe. nih.govlib4ri.ch

Interestingly, disubstituted phenyl rings can lead to significantly higher potency. A compound with a 2-cyano, 4-chloro-disubstituted phenyl ring was found to be more potent than its corresponding single-substituted counterparts. nih.govacs.org Similarly, a 2,4-dichloro derivative showed greater potency than the individual 2-chloro or 4-chloro derivatives. nih.govacs.org However, increasing the size or polarity of substituents at the para position can decrease potency. nih.gov

The following table summarizes the impact of different substituents on the inhibitory activity of certain Mpro inhibitors derived from substituted benzonitriles.

Compound Substituents on Phenyl Ring Relative Potency
Derivative 1 2-ClLess Potent
Derivative 2 4-ClLess Potent
Derivative 3 2-CNLess Potent
Derivative 4 2-CN, 4-ClMore Potent
Derivative 5 2,4-dichloroMore Potent

This table is based on qualitative comparisons of potency from research findings. nih.govacs.org

Ligand Efficiency and Binding Affinity Optimization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand to its target protein, normalized by its size. astx.com It helps in identifying small, efficient fragments that can be developed into more potent leads. astx.com Optimizing ligand efficiency and binding affinity is a key goal in the drug discovery process. astx.com

In the context of this compound derivatives, optimizing binding affinity involves modifying the structure to enhance interactions with the target protein. For the SARS-CoV-2 Mpro inhibitors, this was achieved by targeting specific binding pockets of the enzyme. nih.govacs.org The m-chlorophenyl group, introduced using this compound, effectively occupies the hydrophobic S2 pocket of Mpro. nih.govacs.org

Further optimization efforts focused on exploring other binding pockets, such as the S1' pocket. By identifying and targeting an exit vector towards this pocket, researchers were able to significantly improve the binding affinity of the lead compounds. nih.govacs.org This strategy led to the rapid development of a highly potent inhibitor from an initial hit. nih.gov

Application in Hit-to-Lead and Lead Optimization Processes

The journey from an initial "hit" compound identified in a high-throughput screen to a "lead" compound with desirable drug-like properties is a critical phase in drug discovery known as hit-to-lead and lead optimization. upmbiomedicals.compressbooks.pub this compound and its derivatives have proven to be valuable tools in these processes. nih.govacs.org

High-Throughput Medicinal Chemistry (HTMC) Integration

High-throughput medicinal chemistry (HTMC) involves the parallel synthesis of a large number of compounds to rapidly explore chemical space and establish structure-activity relationships. acs.org This approach is fully automated, encompassing synthesis, purification, and quality control. acs.org

In the optimization of SARS-CoV-2 Mpro inhibitors, HTMC was effectively combined with computational methods. nih.govacs.org Starting with a diazepane scaffold derived in part from this compound, a virtual library of molecules was generated in silico. nih.gov These virtual compounds were then docked into the Mpro active site, and the most promising candidates were selected for synthesis via HTMC. nih.gov This synergistic approach of computational design and rapid parallel synthesis significantly accelerated the hit-to-lead process. nih.govacs.org

Computational Approaches in Lead Optimization

Computational methods play a pivotal role in modern drug discovery, offering valuable insights for lead optimization. scienceopen.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand will bind to its target protein and to estimate its binding affinity. nih.govscienceopen.com

In the development of Mpro inhibitors, computational tools were extensively used to guide the optimization of derivatives of this compound. nih.gov For example, a computational approach called WaterMap was used to analyze the thermodynamic properties of water molecules in the Mpro binding site. nih.govscienceopen.com This analysis helped identify regions where displacing water molecules with parts of the inhibitor molecule could improve binding affinity. nih.govscienceopen.com

By combining docking studies with the WaterMap analysis, researchers were able to create a consensus score to prioritize which virtual compounds to synthesize. nih.gov This computational strategy, coupled with HTMC, enabled the efficient transformation of a micromolar hit into a nanomolar lead compound. nih.govacs.org

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery involving this compound, these methods have been instrumental in identifying and optimizing potential drug candidates.

For instance, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, virtual libraries of compounds derived from this compound have been generated in silico. nih.gov These libraries are then docked into the active site of the Mpro enzyme to predict their binding affinity and interaction patterns. nih.gov This approach allows for the rapid screening of a large number of potential inhibitors, prioritizing those with the most favorable predicted binding energies for synthesis and experimental testing. nih.gov For example, in one study, a virtual library based on a reductive amination reaction using this compound was created and docked into the Mpro active site, leading to the selection of the best-scoring compounds for synthesis. nih.gov

Similarly, in the quest for new anti-Parkinsonian agents, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, which can be conceptually linked to the reactivity of the formyl group in this compound, have been designed and evaluated through molecular docking against the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info The results of these virtual screenings have shown that certain derivatives exhibit higher binding affinities than standard MAO-B inhibitors, highlighting their potential for further development. asiapharmaceutics.info

The process often involves preparing the protein and ligand structures for docking simulations. The protein structure, such as that of SARS-CoV-2 Mpro, is typically obtained from the Protein Data Bank (PDB) and prepared using tools like the Protein Preparation Wizard. nih.gov Ligands, including those derived from this compound, are prepared using modules like LigPrep to generate various possible ionization and tautomeric states. nih.gov

Molecular Dynamics Simulations (e.g., WaterMap Analysis)

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. This technique has been employed to refine the understanding of how compounds derived from this compound interact with their biological targets. A notable application of MD simulations in this context is the use of WaterMap analysis. lib4ri.ch

WaterMap is a computational method based on molecular dynamics that calculates the thermodynamic properties of water molecules within a protein's binding site. lib4ri.ch By identifying high-energy, "unstable" water molecules that are displaced upon ligand binding, WaterMap can guide the optimization of lead compounds. lib4ri.chnih.gov For example, in the optimization of a SARS-CoV-2 Mpro inhibitor series, WaterMap analysis of a complex revealed unstable water molecules in several key binding pockets (S1, S2, S4, and S2'). lib4ri.ch This information suggested that modifying the ligand to displace these unfavorable water molecules could enhance binding affinity. lib4ri.ch

The insights from WaterMap and MD simulations can guide the introduction of new chemical moieties to a scaffold derived from this compound. For instance, after identifying potential areas for improvement, a new exit vector might be introduced on a diazepane ring of a lead compound to better occupy a specific pocket and improve interactions, as was done in the optimization of Mpro inhibitors. lib4ri.chscienceopen.com The combination of docking with WaterMap analysis, often referred to as WM/MM (WaterMap/Molecular Mechanics), can lead to better predictions of binding affinity by accounting for the energetic contribution of solvent displacement. nih.gov

Quantum Chemical Calculations for Ligand Design

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. researchgate.netdntb.gov.ua These calculations can provide insights into molecular geometry, atomic charges, and vibrational frequencies, aiding in the rational design of new drug candidates. researchgate.net

For derivatives of this compound, quantum chemical calculations can be used to:

Optimize molecular geometry: Determining the most stable three-dimensional conformation of a molecule. acs.org

Calculate electronic properties: Understanding the distribution of electrons within a molecule, which influences how it interacts with other molecules. This includes calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Predict reactivity: The molecular electrostatic potential (MEP) map, for example, can predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

These theoretical studies can complement experimental findings and provide a rationale for the observed biological activity. For instance, in the study of Schiff bases derived from 4-formylbenzonitrile, a close analog of this compound, DFT calculations were used to support the experimental antibacterial activities. researchgate.net

Pharmacological Activity of this compound-Derived Compounds

The versatile chemical nature of this compound has enabled its use in the synthesis of compounds with a broad spectrum of pharmacological activities. These activities stem from the ability of its derivatives to interact with specific biological targets involved in various diseases.

Antiviral Activities (e.g., SARS-CoV-2 Mpro Inhibition)

A significant application of this compound has been in the development of inhibitors against the main protease (Mpro) of SARS-CoV-2. nih.gov Mpro is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral drugs. nih.govnih.gov

Researchers have synthesized libraries of compounds where the this compound moiety is incorporated into larger molecular scaffolds. For example, it has been used to prepare diazepane-based inhibitors. lib4ri.ch In these inhibitors, the 3-chlorobenzonitrile (B1581422) group often occupies a key pocket of the Mpro active site. The binding of these compounds is characterized by specific interactions, such as the m-chlorophenyl group sitting in the hydrophobic S2 pocket and making face-to-edge aryl interactions with histidine residue H41. scienceopen.combiorxiv.org

The optimization of these inhibitors, guided by computational methods, has led to the development of potent compounds with IC50 values in the nanomolar range. For example, a hit compound with an initial IC50 of 14 μM was rapidly optimized to a lead compound with an IC50 of 16 nM. scienceopen.com This demonstrates the power of combining the synthetic utility of this compound with modern drug design strategies.

Compound Class Target Key Interactions Resulting Activity
Diazepane derivativesSARS-CoV-2 MproThe m-chlorophenyl group occupies the hydrophobic S2 pocket, interacting with H41. scienceopen.combiorxiv.orgPotent inhibition with IC50 values down to the nanomolar range. scienceopen.com

Antiprotozoal Activities (e.g., Trypanosoma brucei brucei, Plasmodium falciparum)

Derivatives of this compound have also shown promise as antiprotozoal agents, targeting parasites such as Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the most virulent malaria parasite). lookchem.comacs.org

Novel dicationic 3,5-diphenylisoxazoles have been synthesized, with several compounds displaying in vitro activity against Trypanosoma brucei brucei and Plasmodium falciparum. lookchem.comlookchem.com The synthesis of these compounds can involve precursors derived from this compound. lookchem.com

Furthermore, the aminoguanidine (B1677879) chemotype, which can be synthesized from benzaldehyde (B42025) derivatives, has been explored for its antimalarial activity. acs.orgnih.gov While the direct synthesis from this compound is not explicitly detailed in the provided context, the structural similarity of the starting materials suggests its potential utility in creating analogs for antimalarial drug discovery. Robenidine (B1679493), a veterinary drug, and its analogs have been shown to be effective against Plasmodium falciparum, including multidrug-resistant strains. acs.orgnih.gov

Parasite Compound Class Observed Activity
Trypanosoma brucei bruceiDicationic 3,5-diphenylisoxazolesIn vitro activity. lookchem.comlookchem.com
Plasmodium falciparumDicationic 3,5-diphenylisoxazolesIn vitro activity. lookchem.comlookchem.com
Plasmodium falciparumAminoguanidine robenidine analoguesHigh potency in vitro against multidrug-resistant strains and robust efficacy in vivo. acs.orgnih.gov

Targeting Androgen Receptor (AR) Dependent Conditions

The androgen receptor (AR) is a key target in the treatment of prostate cancer and other AR-dependent conditions. google.com Compounds derived from this compound have been investigated for their ability to modulate AR activity.

Specifically, non-steroidal carboxamide and acyl hydrazone structured compounds have been developed as tissue-selective androgen receptor modulators (SARMs) with AR antagonist activity. google.com The 3-chloro-4-cyanophenyl moiety, which can be derived from this compound, is a key structural feature in some of these compounds. For example, (S)-(4-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl-carbamoyl)thiazol-2-yl)methyl 2-(dimethylamino)acetate is a compound designed for this purpose. google.com

More recently, the development of proteolysis-targeting chimeras (PROTACs) has emerged as a novel strategy to combat prostate cancer. Bavdegalutamide (ARV-110) is an orally active, specific AR PROTAC degrader that incorporates a 3-chloro-4-cyanophenoxy group. This compound promotes the ubiquitination and degradation of the AR, offering a promising therapeutic approach for prostate cancer.

Compound Name/Class Mechanism of Action Therapeutic Target
(S)-(4-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl-carbamoyl)thiazol-2-yl)methyl 2-(dimethylamino)acetateAR antagonistAR-dependent conditions (e.g., prostate cancer) google.com
Bavdegalutamide (ARV-110)AR PROTAC degraderProstate cancer

Diuretic Agent Development

The structural motif of this compound has been incorporated into the design of novel diuretic agents. A patent for substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides, intended for use as potassium-sparing diuretics, explicitly lists this compound as a key intermediate in their synthesis. google.comgoogle.comgoogle.com The development of these compounds addresses the ongoing need for effective treatments for conditions such as hypertension and primary hyperaldosteronism, also known as Conn's syndrome. google.com The synthesis process described involves the use of this compound to construct the core structure of these potential new diuretic drugs. google.comgoogle.com

Other Therapeutic Areas and Target Identification

Beyond its application in diuretic development, derivatives of this compound have been investigated for a range of other therapeutic applications. The core structure is a versatile starting point for creating inhibitors of various enzymes and proteins implicated in disease.

For instance, it has been used in the synthesis of inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govacs.org Research has also explored its use in developing inhibitors for lysine-specific demethylase 1 (LSD1), a target in cancer therapy. manchester.ac.uk Furthermore, derivatives have been synthesized and evaluated as potential inhibitors of C-Terminal Binding Protein (CtBP), which is involved in transcriptional repression in cancer. nih.gov

The compound has also served as a building block for quinolinol small molecules designed to target multiple pathways in cancer cells, including those resistant to existing therapies. mdpi.com Additionally, its structural framework has been utilized in the creation of inhibitors for aldosterone (B195564) synthase and protein disulfide isomerase (PDI). google.comnih.gov The broad spectrum of targets highlights the adaptability of the this compound scaffold in identifying and developing new therapeutic agents.

Preclinical Evaluation of this compound Derivatives

The journey of a drug candidate from the laboratory to the clinic involves rigorous preclinical evaluation. This includes assessing its biological activity, selectivity, and potential toxicity.

In Vitro Biological Screening and Potency Assessment

Derivatives of this compound have undergone extensive in vitro screening to determine their potency against various biological targets. For example, in the development of SARS-CoV-2 Mpro inhibitors, a series of compounds derived from this scaffold were evaluated, with some showing a significant increase in inhibitory activity. nih.govacs.org One derivative demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 770 nM in a FRET assay. nih.govacs.org

In another study focused on C-Terminal Binding Protein (CtBP) inhibitors, a derivative of this compound, specifically a 3-chloro-analogue of 2-(hydroxyimino)-3-phenylpropanoic acid, was identified as a potent inhibitor with an IC₅₀ value of 0.17 μM. nih.gov Similarly, in the pursuit of lysine-specific demethylase 1 (LSD1) inhibitors, a derivative, compound 21g, showed potent activity in biochemical assays. manchester.ac.uk

The table below summarizes the in vitro potency of selected this compound derivatives against their respective targets.

Derivative ClassTargetAssayPotency (IC₅₀)
SARS-CoV-2 Mpro InhibitorSARS-CoV-2 MproFRET770 nM
CtBP InhibitorC-Terminal Binding ProteinDehydrogenase Activity0.17 µM
LSD1 InhibitorLysine-Specific Demethylase 1Biochemical AssayPotent

This table is based on data presented in the text. For more detailed information, please refer to the cited sources.

Selectivity and Off-Target Activity Profiling

A crucial aspect of preclinical evaluation is to assess the selectivity of a drug candidate. High selectivity for the intended target over other related proteins minimizes the risk of off-target effects and potential side effects.

In the development of LSD1 inhibitors from the this compound scaffold, the most potent derivative, 21g, demonstrated complete selectivity against related monoamine oxidase enzymes. manchester.ac.uk This high degree of selectivity is a desirable characteristic for a potential drug candidate. Similarly, for A₂A receptor negative allosteric modulators, many of the tested scaffolds derived from this compound showed a good selectivity profile against the closest isoform, A2BR. nih.gov

However, in some cases, a lack of selectivity can be observed. For instance, in a study of c-Src inhibitors, one derivative showed cytotoxicity but lacked significant activity in a cell-based assay, suggesting potential off-target effects. tandfonline.com This highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery.

Cytotoxicity Studies (e.g., VERO cells, L6 cells)

Cytotoxicity assays are essential to evaluate the potential toxicity of new compounds to healthy cells. VERO cells (from monkey kidney) and L6 cells (rat myoblasts) are commonly used for this purpose.

Several studies have reported the cytotoxicity of this compound derivatives. In one study, novel benzimidazole (B57391) derivatives were evaluated for their cytotoxicity against VERO cells, with one compound showing an excellent safety profile with a CC₅₀ (half-maximal cytotoxic concentration) greater than 128 μg/mL. Another study on tricyclic heterofused quinolines, synthesized using a related formylbenzonitrile, assessed their cytotoxicity against rat myoblast L6 cells. researchgate.netresearchgate.net

The table below presents cytotoxicity data for some derivatives.

Derivative ClassCell LineCytotoxicity (CC₅₀/IC₅₀)
Benzimidazole derivative 25dVERO>128 µg/mL
Pyranoquinoline 39L6Not specified, but evaluated

This table is based on data presented in the text. For more detailed information, please refer to the cited sources.

Drug Repurposing Strategies Involving this compound Analogues

Drug repurposing, or finding new uses for existing drugs, is an increasingly popular strategy to accelerate drug development. remedi4all.orgtechnologynetworks.comnih.gov This approach can be applied to analogues of this compound. The core principle of drug repurposing is to leverage the existing knowledge of a drug's safety and pharmacokinetic profile to explore its efficacy in new therapeutic indications. remedi4all.org

Strategies for drug repurposing can be "on-target," where a drug is used for a new disease based on its known mechanism of action, or "off-target," where a drug's previously unknown effects are exploited for a new therapeutic purpose. technologynetworks.comdovepress.com Computational methods, including in silico screening and artificial intelligence, are powerful tools in identifying potential drug repurposing candidates. remedi4all.orgnih.gov

While direct examples of repurposing drugs derived from this compound are not extensively documented in the provided context, the diverse biological activities of its analogues make them interesting candidates for such strategies. For example, a compound initially developed as an inhibitor for one type of kinase could potentially be repurposed for another disease where a different kinase plays a key role. The structural versatility of the this compound scaffold lends itself to the generation of compound libraries that can be screened for new activities, a key step in many drug repurposing endeavors.

Applications of 3 Chloro 4 Formylbenzonitrile in Agrochemical and Materials Sciences

Intermediate in Agrochemical Synthesis

3-Chloro-4-formylbenzonitrile serves as a crucial starting material or intermediate in the synthesis of various agrochemicals. lookchem.comcymitquimica.com The term "pesticide intermediate" refers to a chemical compound that acts as a building block in the production of a final pesticide product, which can include insecticides, fungicides, and herbicides. shyzchem.com The use of such intermediates allows manufacturers to create diverse and effective formulations for pest control in agriculture. shyzchem.com

The development of new and effective pesticidal agents is an ongoing area of research to address crop protection challenges. Intermediates like cyanobenzaldehydes are recognized for their utility in creating these agents. google.com The specific structure of this compound, with its reactive aldehyde and nitrile groups, allows for its incorporation into larger, more complex molecules with desired biological activity. cymitquimica.com For instance, related pyrazole-based structures derived from chlorinated benzonitrile (B105546) intermediates have been synthesized as part of the discovery process for new insecticides. google.commdpi.com The synthesis pathways often involve the transformation of the aldehyde and nitrile functionalities to create heterocyclic systems, which are common motifs in modern pesticides. mdpi.com

While specific commercial pesticides containing the exact this compound structure are not prominently documented in public literature, its structural motifs are present in known agrochemicals. The chloro-substituted aromatic ring is a common feature in many herbicides and fungicides, contributing to their efficacy. For example, the related compound 3-Chloro-4-methylaniline is an intermediate in the manufacture of the herbicide chlortoluron. nih.gov Similarly, various benzaldehyde (B42025) derivatives have been studied for their plant growth regulation and herbicidal properties. researchgate.net

In fungicide development, the benzonitrile moiety is also significant. Research into new antifungal agents has explored biphenyl (B1667301) derivatives and other aromatic structures where precise substitution patterns are key to biological activity. tandfonline.com The synthesis of certain fungicides has been shown to proceed through intermediates derived from aldehydes. acs.org The strategic placement of chloro and cyano groups on the benzene (B151609) ring, as seen in this compound, can influence the molecule's interaction with biological targets, making it a valuable precursor for creating new herbicides and fungicides. shyzchem.comtandfonline.com

Agrochemical Application Role of this compound as an Intermediate Key Structural Features Utilized
Novel Insecticides Serves as a building block for complex heterocyclic structures. google.commdpi.comAldehyde (-CHO) and Nitrile (-CN) groups for cyclization and condensation reactions.
Herbicides Precursor to molecules with plant growth regulation activity. lookchem.comresearchgate.netChlorinated benzene ring, a common moiety in herbicidal compounds. nih.gov
Fungicides Used in the synthesis of compounds with potential antifungal properties. lookchem.comacs.orgThe benzonitrile scaffold can be modified to create active fungicidal agents. tandfonline.com

Development of Novel Pesticidal Agents

Role in Dye and Pigment Manufacturing

This compound is utilized as a key component in the production of dyes and pigments. lookchem.com Its aromatic structure and reactive groups are fundamental to creating colored organic molecules. smolecule.com

A chromophore is the part of a molecule responsible for its color. The design of novel chromophores is a central aspect of dye chemistry. This compound is an ideal starting material for this purpose. The aldehyde group (-CHO) readily participates in condensation reactions, such as the Claisen-Schmidt condensation, to form larger conjugated systems like chalcones and stilbenes, which are known chromophores. researchgate.netnih.gov

The electron-withdrawing nature of both the nitrile (-CN) and chloro (-Cl) substituents significantly influences the electronic properties of the resulting dye molecule. These groups can modify the energy levels of the molecular orbitals, thereby tuning the absorption wavelength and, consequently, the color of the compound. researchgate.netpsu.edu Furthermore, these substitutions can enhance the stability and performance of the dye.

Functional Group Role in Chromophore Design
Formyl Group (-CHO) Acts as a primary reaction site for building larger conjugated systems through condensation reactions. researchgate.netnih.gov
Nitrile Group (-CN) Functions as a strong electron-withdrawing group, modifying the electronic structure (HOMO-LUMO gap) to tune color. psu.edu
Chloro Group (-Cl) An electron-withdrawing group that influences the molecule's polarity and electronic properties, contributing to color and stability.
Benzene Ring Provides the core aromatic system for delocalization of π-electrons, which is essential for color.

Beyond traditional dyeing, intermediates like this compound contribute to the synthesis of advanced pigments and functional dyes. These materials are used in specialized applications such as organic nonlinear optical (ONLO) materials and photosensitizers. researchgate.netresearchgate.net The synthesis of phenothiazine- and carbazole-cyanochalcones, which have applications in functional dyes, involves the condensation of aldehydes with other molecules. nih.gov The specific combination of substituents on the benzonitrile ring is critical for achieving the desired physical properties, such as high thermal stability or specific absorption and emission characteristics, required for these high-performance applications. acs.org

Chromophore Design and Stability Enhancement

Contribution to Advanced Materials Research

The unique electronic and structural characteristics of this compound make it a valuable building block in materials science for creating functional organic materials. Research has shown that benzonitrile derivatives are precursors to materials with interesting photophysical properties.

For example, related formylbenzonitrile compounds are used in the synthesis of chalcone (B49325) derivatives that act as photosensitizers in solar cell applications. researchgate.net The strategic design of donor-acceptor molecules using benzonitrile building blocks has led to the development of materials exhibiting dual-room-temperature phosphorescence (dual-RTP), which have potential applications in photonics and data security. acs.org The synthesis of these materials often involves a nucleophilic substitution reaction followed by treatment with an aryl aldehyde, like 4-formylbenzonitrile, to construct the final emissive molecule. acs.org

Furthermore, the benzonitrile scaffold is integral to the creation of organic nonlinear optical (ONLO) chromophores and materials for crystal engineering. psu.eduresearchgate.net The synthesis of polyfluorinated stilbenes, which are studied for their intermolecular interactions and potential polar properties for applications like second-harmonic generation (SHG), often starts from benzonitrile precursors. psu.edu The combination of the nitrile group and other substituents on the aromatic ring allows for precise control over the crystal packing and electronic properties of the final material. psu.educhemrxiv.org

Area of Advanced Materials Contribution of this compound Scaffold Resulting Application
Photonics & Optoelectronics Precursor to donor-acceptor molecules with dual-RTP properties. acs.orgAdvanced displays, anti-counterfeiting technologies, data security. acs.org
Solar Energy Building block for synthesizing chalcone-based photosensitizers. researchgate.netDye-sensitized solar cells. researchgate.net
Nonlinear Optics (NLO) Used to construct chromophores with high hyperpolarizability. researchgate.netElectro-optic modulators, frequency conversion. researchgate.net
Crystal Engineering Enables the design of molecules with specific intermolecular interactions (e.g., stilbenes) for creating materials with desired physical properties. psu.eduMaterials with tailored optical or electronic properties. psu.edu

Photomechanical Materials and Crystal Engineering

The precise arrangement of molecules in a crystal lattice, known as crystal engineering, is fundamental to designing materials with novel properties. Derivatives of substituted benzonitriles are subjects of research for creating photomechanical materials—crystals that can bend, twist, or leap when exposed to light. This response is typically driven by a light-induced chemical reaction, such as a [2+2] photodimerization between adjacent molecules in the crystal.

Research on closely related cinnamalmalononitrile (CM) systems, which can be synthesized from benzaldehyde precursors, reveals that the position of substituents on the benzene ring is critical for photomechanical activity. chemrxiv.org Specifically, the crystal packing motif determines whether a material is photo-active. The head-to-tail (HT) packing arrangement allows for the necessary photodimerization, while the head-to-head (HH) motif is photoreactively inert. chemrxiv.org

Studies have empirically shown that substitution at the 3-position of the phenyl ring (as in this compound) tends to favor the formation of the photo-reactive HT crystal form. chemrxiv.org In contrast, substitution at the 4-position generally leads to the inert HH packing arrangement. chemrxiv.org This makes 3-substituted benzaldehydes, like this compound, valuable starting points for engineering crystals with strong photomechanical responses. The introduction of an asymmetric substituent at the meta (3) position can increase molecular size while preserving the reactive HT packing, which is a key strategy for designing more powerful photomechanical crystals. chemrxiv.org

Table 1: Influence of Substituent Position on Crystal Packing and Photoreactivity

Substituent Position Predominant Crystal Packing Motif Photomechanical Potential Rationale
3-Position Head-to-Tail (HT) Active Favors the [2+2] photodimerization reaction required for mechanical work. chemrxiv.org

| 4-Position | Head-to-Head (HH) | Inert | The molecular arrangement does not allow for the necessary photoreaction to occur. chemrxiv.org |

Furthermore, the field extends to creating mechanically flexible and elastic crystals. Research into other organic molecules has shown that specific intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions, can allow a crystal to bend under stress and revert to its original shape, retaining its crystallinity. researchgate.net The functional groups present in this compound offer pathways to introduce such interactions, suggesting its potential as a precursor for these advanced materials.

Polymer Chemistry and Functional Materials

In polymer science, this compound serves as a versatile precursor for creating functional polymers and materials. The presence of multiple reactive sites—the aldehyde and the nitrile group—on an aromatic ring allows for its incorporation into a variety of polymer structures. Aromatic nitrile derivatives are actively explored for their potential in developing materials like liquid crystals, organic semiconductors, and high-performance polymers, owing to their electronic properties and capacity for self-assembly.

The aldehyde group (-CHO) is readily available for condensation reactions, a common method for polymer synthesis. It can react with amines, phenols, and other nucleophiles to form Schiff bases or other linkages that create the polymer backbone. The nitrile group (-CN) can either be retained for its electronic properties or be chemically transformed into other functional groups like amines or carboxylic acids, either before or after polymerization, to tailor the final properties of the material. smolecule.com Derivatives of benzonitrile are used as intermediates in the production of certain polymers and lacquers. researchgate.net

Table 2: Potential Polymer Applications of this compound

Functional Group Potential Polymerization Reaction Resulting Polymer Type Role in Functional Material
Aldehyde (-CHO) Condensation with diamines Polyimines (Schiff base polymers) Can be used in chemosensors, specialty plastics.
Aldehyde (-CHO) Condensation with phenols Phenolic Resins High-performance thermosetting plastics.
Nitrile (-CN) Post-polymerization hydrolysis Polyamides or Poly(acrylic acid)s Modifies solubility, and introduces sites for cross-linking or further functionalization.

| Aromatic Ring | Incorporation into backbone | Aromatic Polymers | Contributes to thermal stability and electronic properties for applications like organic semiconductors. smolecule.com |

Sensor Development and Chemo-sensing Applications

The development of chemical sensors is a significant area of research, with applications in environmental monitoring, biochemistry, and industry. researchgate.net Optical chemosensors, which signal the presence of a target analyte through a change in color (colorimetric) or fluorescence, are particularly useful due to their simplicity, high sensitivity, and potential for real-time detection. researchgate.net

The 4-formylbenzonitrile scaffold is a known building block for such sensors. The aldehyde group is often reacted with another molecule (like an amine or a fluorophore) to create a larger, conjugated system known as a Schiff base. This new molecule is designed to interact selectively with a specific ion or molecule. This interaction perturbs the electronic structure of the sensor molecule, leading to a measurable change in its light absorption or emission properties.

For instance, research has shown that sensors derived from 4-formylbenzonitrile can be designed to detect metal ions. acs.org In one study, a sensor was synthesized that could selectively recognize and discriminate between various metal ions, including Zn²⁺, Cd²⁺, Hg²⁺, and Al³⁺, through a ratiometric fluorescence response. acs.org Similarly, related structures like 4-formyl-3-nitrobenzonitrile (B1317213) have been used to develop fluorescent sensors for detecting specific biological molecules. The fundamental principle involves the formation of a strong hydrogen bond or other interaction between the sensor and the target analyte. researchgate.net Given these precedents, this compound is a strong candidate for developing new, selective chemosensors, where the chloro- and nitrile- substituents can be used to fine-tune the sensor's electronic properties and its selectivity towards target analytes.

Table 3: Chemosensor Applications Based on the Formylbenzonitrile Scaffold

Precursor Example Sensor Type Target Analyte(s) Detection Principle
4-Formylbenzonitrile Ratiometric Fluorescence Zn²⁺, Cd²⁺, Hg²⁺, Al³⁺ Chelation-enhanced fluorescence and photo-induced electron transfer processes upon metal ion binding. acs.org
4-Formyl-3-nitrobenzonitrile Fluorescent Acrolein conjugates Change in fluorescence upon reaction with the analyte.

Advanced Spectroscopic and Computational Analysis of 3 Chloro 4 Formylbenzonitrile and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3-chloro-4-formylbenzonitrile and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons exhibit splitting patterns that are dependent on their substitution positions on the benzene (B151609) ring. For instance, in a derivative of this compound, the aromatic protons may appear as doublets and multiplets, with their chemical shifts and coupling constants providing information about their relative positions. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum of a derivative of this compound would show distinct signals for the nitrile carbon, the aldehyde carbonyl carbon, and the aromatic carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the chloro, formyl, and cyano groups. For example, the carbonyl carbon of the aldehyde group in a related compound, 3-chlorobenzaldehyde, appears at approximately 190.9 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Benzonitrile (B105546) Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
3-ChlorobenzaldehydeCDCl₃9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J=7.6 Hz, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.49 (t, J=7.8 Hz, 1H)190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0
4-FormylbenzonitrileCDCl₃10.14 (s, 1H), 8.04 (d, J=8.0 Hz, 2H), 7.89 (d, J=7.2 Hz, 2H)190.6, 138.5, 132.6, 129.6, 117.5, 117.2
3-FormylbenzonitrileCDCl₃10.06 (s, 1H), 8.18 (s, 1H), 8.13 (d, J=7.8 Hz, 1H), 7.92 (d, J=7.7 Hz, 1H), 7.71 (t, J=7.7 Hz, 1H)190.0, 137.3, 136.8, 133.4, 133.2, 130.2, 117.6, 113.7

Data sourced from various literature reports. rsc.orgrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z value corresponding to its molecular weight. Fragmentation patterns, which arise from the cleavage of the molecule within the mass spectrometer, can provide additional structural information. For example, the loss of the chloro and formyl groups can lead to characteristic fragment ions. In the analysis of related benzonitrile derivatives, mass spectrometry has been used to confirm the identity of the synthesized compounds. researchgate.net

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS analysis of derivatives of this compound has been employed to confirm their elemental composition, providing strong evidence for their successful synthesis. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C=O stretching vibration of the aldehyde group typically appears as a strong band in the region of 1680-1700 cm⁻¹. The C-Cl stretching vibration and various aromatic C-H and C=C stretching and bending vibrations would also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. The Fourier transform infrared and Raman spectra of related compounds like 3-chloro-4-fluorobenzonitrile (B37791) have been recorded to aid in their structural characterization. sigmaaldrich.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and nitrile functional groups. The position and intensity of these bands are influenced by the substituents on the benzene ring. Studies on related benzonitrile derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. chemrxiv.org

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For compounds related to this compound, such as 4-formylbenzonitrile, DFT calculations have been employed to analyze their vibrational spectra and other molecular properties. researchgate.netresearchgate.net These theoretical calculations can help in the assignment of experimental IR and Raman bands.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. For example, MD simulations have been used to investigate the binding of derivatives of this compound to biological targets, providing insights into their mechanism of action at the molecular level. nih.gov Computational modeling, including DFT and molecular docking, can also be used to predict the bioactivity of derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various molecular parameters, providing valuable insights into the behavior of chemical compounds. For this compound, DFT calculations offer a theoretical framework to understand its geometry, electronic characteristics, and reactivity.

Geometry Optimization and Conformational Analysis

The geometry of a molecule is fundamental to its chemical and physical properties. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely employed for geometry optimization. researchgate.nettandfonline.com For this compound, the optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The planar benzene ring is substituted with three groups: a chloro group, a formyl group (CHO), and a nitrile group (C≡N). The rotational orientation of the formyl group relative to the benzene ring is a key conformational variable. Due to steric hindrance and electronic effects, the molecule is expected to adopt a largely planar conformation, with the formyl group's C=O bond oriented either cis or trans to the C-C bond connecting it to the ring. Computational studies on similar formyl-substituted aromatic compounds suggest that the planar conformations are the most stable. researchgate.net

The optimized geometrical parameters, such as bond lengths and angles, can be predicted. For instance, the C-Cl, C=O, and C≡N bond lengths are expected to be in agreement with typical values for substituted benzenes. The presence of electron-withdrawing groups like chloro, formyl, and nitrile is known to cause slight distortions in the benzene ring from a perfect hexagon. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles expected from DFT calculations on substituted benzonitriles. Specific experimental or calculated data for this compound is not readily available in the cited literature.

ParameterPredicted Value (Å or °)
C-Cl Bond Length~1.74
C=O Bond Length~1.21
C≡N Bond Length~1.15
C-C (aromatic) Bond Length1.39 - 1.41
C-CHO Bond Angle~120
C-CN Bond Angle~179
Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. ijrar.org

For this compound, all three substituents (chloro, formyl, and nitrile) are electron-withdrawing. This is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzonitrile. DFT calculations can provide precise energy values for these orbitals. acs.org The HOMO is likely to be localized on the π-system of the benzene ring, while the LUMO may have significant contributions from the π* orbitals of the formyl and nitrile groups. The HOMO-LUMO gap for substituted benzonitriles is typically in the range of 4-6 eV. ubbcluj.ro

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data) This table provides representative HOMO, LUMO, and energy gap values based on DFT studies of related benzonitrile derivatives.

ParameterPredicted Energy (eV)
EHOMO~ -7.5 to -8.5
ELUMO~ -2.0 to -3.0
Energy Gap (ΔE)~ 5.0 to 5.5
Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP is expected to show significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, as these are the most electronegative atoms. informahealthcare.com The hydrogen atom of the formyl group and the aromatic protons would exhibit positive potential. The chlorine atom, being electronegative, will also contribute to the negative potential region. This information is critical for understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. ub.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be employed to study its behavior in different solvent environments. For instance, the interaction of the polar formyl and nitrile groups with polar solvents like water or ethanol (B145695) could be investigated. Such simulations can reveal details about the solvation shell and the influence of the solvent on the conformational preferences of the molecule. nih.gov

In the context of drug design, where derivatives of this compound have been explored, MD simulations are used to study the binding of these molecules to biological targets such as enzymes. ub.eduscienceopen.com These simulations can elucidate the stability of the ligand-protein complex, identify key interactions, and estimate binding free energies, thereby guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.gov These models are extensively used in medicinal chemistry and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a given effect. oup.comoup.com

While no specific QSAR models for this compound itself have been detailed in the literature, it can be included as part of a dataset for developing such models for a class of related compounds. nih.gov The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

For a series of benzonitrile derivatives, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. The model would take the form of a mathematical equation that relates the activity to the most relevant descriptors. Such a model could then be used to predict the activity of untested benzonitrile derivatives, including those based on the this compound scaffold.

Prediction of Spectroscopic Parameters

Computational chemistry methods can also be used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. tandfonline.com For this compound, characteristic stretching frequencies for the C=O of the formyl group (around 1700 cm⁻¹) and the C≡N of the nitrile group (around 2230 cm⁻¹) would be predicted. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. github.iofrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectra. rsc.org For this compound, distinct signals would be predicted for the three aromatic protons, the formyl proton, and the eight carbon atoms. The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound.

Solvent Effects and Solvation Models in Theoretical Studies

The surrounding solvent medium can significantly influence the electronic structure, spectroscopic properties, and reactivity of solute molecules. In the context of theoretical and computational chemistry, understanding and accurately modeling these solvent effects is crucial for bridging the gap between gas-phase calculations and experimental observations in solution. For polar molecules like this compound and its derivatives, the interactions with solvent molecules can lead to notable shifts in spectroscopic signals and changes in molecular properties.

Theoretical studies employ various solvation models to account for these effects, which can be broadly categorized into explicit and implicit models. Explicit models involve including a specific number of solvent molecules around the solute, offering a detailed, atomistic picture of the local solute-solvent interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. mdpi.comacs.org This method calculates the solvent reaction field, which in turn perturbs the solute's electronic distribution, providing a computationally efficient way to model bulk solvent effects. mdpi.com

Influence of Solvent Polarity on Spectroscopic Properties

The polarity of the solvent plays a critical role in determining the extent of solvatochromic shifts observed in the electronic and vibrational spectra of benzonitrile derivatives. Generally, an increase in solvent polarity can lead to the stabilization of charge-transfer states. acs.org For instance, studies on related benzonitrile derivatives have shown that both fluorescence and phosphorescence spectra exhibit a red shift (a shift to longer wavelengths) in more polar solvents like acetonitrile (B52724) compared to less polar solvents. This is attributed to the stabilization of both the singlet and triplet charge-transfer states by the solvent's reaction field.

Vibrational frequencies are also sensitive to the solvent environment. The nitrile (-C≡N) stretching frequency in benzonitrile derivatives is a well-studied vibrational probe. Theoretical and experimental studies on compounds like 4-formylbenzonitrile have reported the -C≡N Raman peak at specific wavenumbers, and it has been observed that cyano-containing compounds typically exhibit a blue shift (a shift to higher wavenumbers) in polar solvents. researchgate.net This shift can be explained by the vibrational Stark effect, where the solvent's electric field perturbs the vibrational potential of the nitrile bond. researchgate.net

The effect of different solvents on the calculated vibrational frequencies and UV-Vis absorption maxima for a related compound, 4-formylbenzonitrile, can be illustrated through computational data. Density Functional Theory (DFT) calculations using the B3LYP functional and a standard basis set, combined with the PCM solvation model, can predict these shifts.

Table 1: Calculated Spectroscopic Data for 4-Formylbenzonitrile in Various Solvents This table presents theoretical data for a closely related compound, 4-formylbenzonitrile, to illustrate typical solvent effects, due to a lack of specific published data for this compound.

SolventDielectric Constant (ε)Calculated C≡N Stretch (cm⁻¹)Calculated C=O Stretch (cm⁻¹)Calculated UV-Vis λmax (nm)
Gas Phase1.022301708285
Cyclohexane2.0222311706288
Chloroform (B151607)4.7122321704290
Ethanol24.5522341701293
Acetonitrile37.522351700294
Water78.3922361698295

As shown in the illustrative data, with increasing solvent polarity (dielectric constant), a blue shift is predicted for the C≡N stretching frequency, while a red shift is predicted for the C=O stretching frequency and the main UV-Vis absorption wavelength (λmax). This demonstrates the differential stabilization of the ground and excited states by the solvent.

Application of Solvation Models in Theoretical Calculations

In theoretical studies, the choice of the solvation model is crucial for obtaining results that are in good agreement with experimental data. nih.gov The Polarizable Continuum Model (PCM) is widely used to incorporate solvent effects in DFT calculations for geometry optimization, vibrational frequency analysis, and the prediction of electronic spectra. mdpi.comacs.org For instance, in the study of cyano-substituted styrylpyridine compounds, the use of PCM with chloroform as the solvent showed no significant changes in the calculated structural parameters (bond lengths and angles) compared to the gas phase, but it was essential for the accurate characterization of spectroscopic properties. mdpi.com

More advanced models, sometimes referred to as "supermolecule" calculations, involve including one or more explicit solvent molecules in the quantum mechanical calculation to account for specific short-range interactions like hydrogen bonding, which are not always perfectly captured by continuum models alone. acs.org The combination of molecular dynamics simulations to determine the solvent distribution around the solute, followed by quantum mechanical calculations on these solute-solvent clusters, represents a powerful approach to model solvent effects with high accuracy. acs.org

For this compound, theoretical models would predict that the lone pairs on the oxygen of the formyl group and the nitrogen of the nitrile group could engage in specific interactions with protic solvents. A continuum model like PCM or the Solvation Model based on Density (SMD) would be a standard starting point for computational analysis. These models would be used within DFT calculations (e.g., using the B3LYP functional) to predict how properties such as the dipole moment, molecular orbital energies (HOMO-LUMO gap), and spectroscopic parameters change from the gas phase to various solvents. acs.orgsci-hub.se Such studies are vital for interpreting experimental data and understanding the reactivity and behavior of the compound in different chemical environments.

Toxicological and Environmental Considerations in the Context of 3 Chloro 4 Formylbenzonitrile

Ecotoxicological Studies of 3-Chloro-4-formylbenzonitrile and its Metabolites

Direct ecotoxicological data for this compound is not extensively available in public literature. However, the potential environmental risks can be inferred by examining studies on structurally similar compounds, such as other substituted benzonitriles, chlorinated aromatics, and aldehydes. Aromatic nitriles are recognized as potentially harmful to aquatic life. smolecule.comambeed.com

Ecotoxicological studies are a fundamental component of the environmental risk assessment for industrial chemicals, as mandated by global regulatory agencies. vivotecnia.com These studies assess the potential toxic effects of a substance on various living organisms, from microorganisms to fish. vivotecnia.com For a compound like this compound, key areas of investigation would include its effects on aquatic species, soil microorganisms, and plants.

Research on various substituted benzonitriles has demonstrated their phytotoxic properties, indicating they can be harmful to plants. cambridge.org For instance, studies on 2,6-dichlorobenzonitrile (B3417380) and other trichlorobenzonitriles have confirmed their herbicidal activity. cambridge.org The metabolites of this compound, likely formed through the hydrolysis of the nitrile group to a carboxylic acid (forming a substituted benzoic acid) or reduction of the formyl group, would also require ecotoxicological evaluation. The toxicity of such metabolites can differ significantly from the parent compound.

The following table summarizes the type of ecotoxicity data collected for similar chemical compounds, providing a framework for the potential assessment of this compound.

Test Organism/SystemEndpointCompound ExampleResultReference
Vibrio fischeri (Microtox)EC50 (30 min)4-Formylbenzonitrile12.5 mg/L fishersci.com
Aquatic InvertebratesLong-term toxicityGeneric Industrial ChemicalsVaries vivotecnia.com
FishFish Early-Life Stage (FELS)Generic Industrial ChemicalsVaries vivotecnia.comscymaris.com
AlgaeGrowth InhibitionGeneric Industrial ChemicalsVaries gu.se
Soil OrganismsEffects on microorganismsGeneric Industrial ChemicalsVaries vivotecnia.com

Environmental Fate and Degradation Pathways

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air. For this compound, its persistence, potential for bioaccumulation, and degradation pathways are critical considerations. Chlorinated aromatic compounds are often noted for their persistence in the environment. researchgate.net

The degradation of this compound can occur through both abiotic (non-biological) and biotic (microbial) processes.

Abiotic Degradation : One potential abiotic pathway is hydrolysis, where the nitrile group (-CN) reacts with water to form an amide and subsequently a carboxylic acid group (-COOH). oup.com This process can be influenced by environmental factors such as pH. vivotecnia.com

Biotic Degradation : Microbial degradation is a major route for the removal of toxic nitriles from the environment. researchgate.net Studies on other benzonitriles in anaerobic sediments show transformation to the corresponding benzoic acids. oup.com This transformation is often facilitated by microbial enzymes like nitrilase. oup.comresearchgate.net The presence of the chlorine atom on the benzene (B151609) ring can significantly affect the rate of biodegradation, as chlorinated benzenes can be more resistant to microbial breakdown than their non-chlorinated counterparts. ub.edu However, aerobic biodegradation of lower-chlorinated benzenes has been demonstrated. ub.edu

The likely degradation pathway for this compound would involve initial enzymatic hydrolysis of the nitrile to 3-chloro-4-formylbenzoic acid, followed by further degradation of the aromatic ring. Disposal guidelines for the related compound 4-chloro-3-formylbenzonitrile (B8667) recommend licensed chemical destruction or controlled incineration, and advise against discharge into sewer systems, suggesting concerns about its environmental persistence and aquatic toxicity. chemicalbook.in

Degradation ProcessCompound ClassKey TransformationInfluencing FactorsReference
Biotic Substituted BenzonitrilesNitrile group hydrolyzed to carboxylic acidMicrobial enzymes (e.g., nitrilase) oup.com
Biotic Chlorinated BenzenesAerobic biodegradationOxygen availability, microbial consortia ub.edu
Abiotic Substituted BenzonitrilesChemical hydrolysis of nitrile grouppH, presence of certain minerals/proteins in sediment vivotecnia.comoup.com

Sustainable Synthesis and Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in Applying these principles to the synthesis of this compound can minimize its environmental footprint. While specific green synthesis routes for this exact compound are not detailed in the literature, general methodologies for synthesizing benzonitriles can be adapted.

The 12 Principles of Green Chemistry provide a framework for sustainable chemical synthesis. acs.org Key principles relevant to benzonitrile (B105546) production include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, and employing catalysis. acs.org

Recent advances in the green synthesis of nitriles include:

Use of Greener Catalysts and Solvents : Ionic liquids have been used as recyclable catalysts and co-solvents for the synthesis of benzonitriles from benzaldehydes, offering high yields and easy separation. rsc.orgrsc.orgresearchgate.net Another novel approach uses water extracts of agro-waste ash as a green reaction medium for the hydrolysis of nitriles to amides. mdpi.com

Energy Efficiency : The use of microwave irradiation or solvent-free reaction conditions can increase energy efficiency and reaction rates. innovareacademics.in

Renewable Feedstocks : Exploring pathways from biomass-derived aldehydes presents a sustainable alternative to petroleum-based starting materials. acs.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org For example, the one-pot synthesis of nitriles from aldehydes avoids the isolation of intermediates, which reduces energy consumption and solvent waste. rsc.org

Enzymatic Synthesis : Enzymes like nitrile hydratases can catalyze the transformation of nitriles to amides under mild conditions with high specificity, avoiding the need for protecting groups. researchgate.net

Green Chemistry ApproachApplication in Nitrile SynthesisBenefitReference
Alternative Solvents Use of ionic liquidsRecyclable, acts as co-solvent and catalyst rsc.orgrsc.orgresearchgate.net
Waste Valorization Use of water extract of agro-waste ashUtilizes waste, green reaction medium mdpi.com
Process Intensification One-pot synthesis from aldehydesReduces energy, solvent waste, and time rsc.org
Biocatalysis Use of nitrile hydratase enzymesHigh selectivity, mild conditions researchgate.net
Renewable Sources Synthesis from biomass-derived aldehydesReduces reliance on fossil fuels acs.org

Risk Assessment Methodologies for Chemical Compounds

Chemical risk assessment is a systematic process to evaluate the potential adverse effects on human health and the environment from exposure to a chemical. chemsafetypro.comsetac.org It is a cornerstone of regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. vliz.be The process is generally divided into four steps. nih.govkemi.se

Hazard Identification : This step involves identifying the intrinsic hazardous properties of a chemical. nih.govkemi.se For this compound, this would mean determining its potential to cause adverse effects based on its physical-chemical properties and data from toxicological and ecotoxicological tests on the compound or its analogues. gu.sekemi.se

Dose-Response Assessment : This quantitative step establishes the relationship between the dose of the chemical and the incidence or severity of an adverse effect. nih.gov It aims to determine safe exposure levels, such as the Predicted No-Effect Concentration (PNEC) for environmental species.

Exposure Assessment : This step evaluates the extent of contact that human populations and environmental compartments have with the chemical. chemsafetypro.com It considers the sources, pathways, and magnitude of exposure throughout the chemical's lifecycle. santos.com

Risk Characterization : The final step integrates the information from the previous three steps to estimate the probability and severity of adverse effects occurring under defined exposure conditions. nih.gov The risk is often expressed as a ratio comparing the predicted exposure concentration to the determined safe level (e.g., PNEC). chemsafetypro.com A risk is generally considered to be controlled if the exposure is lower than the safe level.

Traditionally, risk assessment has relied heavily on animal toxicity data. epa.gov However, there is a growing shift towards using New Approach Methodologies (NAMs), which include in-vitro testing, computational toxicology, and in-silico modeling, to assess chemical safety more efficiently and with reduced animal use. epa.govnih.govnih.gov

Risk Assessment StepObjectiveKey Output/Question AnsweredReference
1. Hazard Identification To identify the intrinsic adverse properties of a chemical.What are the potential health or environmental effects? nih.govkemi.se
2. Dose-Response Assessment To quantify the relationship between dose and effect.At what level of exposure do adverse effects occur? nih.gov
3. Exposure Assessment To determine the extent of contact with the chemical.Who or what is exposed, and to how much? chemsafetypro.com
4. Risk Characterization To estimate the probability and magnitude of adverse effects.What is the likelihood of harm under real-world conditions? chemsafetypro.comnih.gov

Intellectual Property Landscape and Future Research Directions

Patent Analysis of 3-Chloro-4-formylbenzonitrile and Its Derivatives

This compound serves as a crucial intermediate in the synthesis of a wide array of compounds, leading to a significant number of patents protecting its derivatives and their applications across various industries.

Key Patents in Pharmaceutical Applications

The versatility of the this compound core structure has made it a valuable building block in medicinal chemistry, with numerous patents claiming its derivatives for the treatment of a range of diseases.

A notable area of application is in the development of kinase inhibitors. For instance, derivatives have been patented for their potential in treating cardiovascular disorders. google.comgoogleapis.com One such patent describes substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides, where this compound is a key starting material, for use as aldosterone (B195564) receptor antagonists. google.comgoogleapis.com

Furthermore, its derivatives have been explored as anti-androgens for conditions like prostate cancer. google.com Patents have been granted for pyrazole (B372694) derivatives synthesized from this compound, which act as androgen receptor antagonists. google.com The compound is also a precursor for cyanotriazole compounds intended to treat conditions like diabetes, insulin (B600854) resistance, and obesity by stimulating the citric acid cycle. google.com.na Other patented applications include the synthesis of imidazolylketone derivatives as aldosterone synthase inhibitors and phenyloxadiazole derivatives as prostaglandin (B15479496) D2 synthase (PGDS) inhibitors for treating conditions like age-related macular degeneration. google.comgoogle.com

The following table summarizes key patents in pharmaceutical applications utilizing this compound:

Patent NumberTitleTherapeutic Area
US8436180B2Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereofCardiovascular disorders (aldosterone antagonists)
IL238044A2-chloro-4-(1h-pyrazole-5-ram) benzonitrile (B105546) and (s) -... as intermediates...Anti-androgen therapy (prostate cancer)
WO2015008872A1Cyanotriazole compoundsDiabetes, obesity, insulin resistance
EP2814814B1Imidazolylketone derivatives as aldosterone synthase inhibitorsAldosterone synthase inhibition
CA2776242CPhenyloxadiazole derivatives as pgds inhibitorsAge-related macular degeneration

Patents in Agrochemical and Materials Science Sectors

Beyond pharmaceuticals, this compound and its derivatives have found utility in the agrochemical and materials science fields.

In agrochemicals, this compound is an intermediate in the production of pesticides. google.com For example, it is a known transformation product of the insecticide Novaluron. nih.gov The structural features of its derivatives are leveraged to create effective crop protection agents.

In materials science, derivatives of this compound are being investigated for their potential in creating functional materials. ambeed.com The unique electronic and structural properties imparted by the chloro, formyl, and nitrile groups make them suitable for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. ambeed.com

Emerging Trends and Future Research Directions

The scientific community continues to explore the potential of this compound, with research focusing on novel synthetic methods, advanced materials, and next-generation therapeutics.

Exploration of Novel Synthetic Methodologies

Researchers are actively developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. One approach involves the regioselective metalation of functionalized nitriles, which allows for the precise introduction of various functional groups. usp.br Another area of interest is the development of one-pot cascade reactions, which can streamline the synthesis of complex molecules like isoindolin-1-ones from simple starting materials. acs.org These advancements aim to improve yield, reduce waste, and provide access to a wider range of derivatives. usp.bracs.org

Design of Advanced Functional Materials

The inherent properties of this compound make it an attractive scaffold for the design of advanced functional materials. ambeed.com Research is underway to incorporate this and similar building blocks into polymers and other materials for applications in electronics and photonics. ambeed.com For example, its derivatives are being explored as components of liquid crystals and materials for organic field-effect transistors (OFETs) and OLEDs. ambeed.com The ability to tune the electronic properties through chemical modification of the core structure is a key driver of this research.

Development of Next-Generation Therapeutic Agents

The proven utility of this compound as a scaffold in drug discovery continues to inspire the development of next-generation therapeutic agents. A significant trend is the incorporation of fluorine atoms into drug candidates to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govmdpi.com The development of fluorinated analogs of biologically active compounds derived from this compound is a promising area of research. nih.gov Additionally, its use in constructing complex heterocyclic systems, such as quinazolinones, which are known to have a broad range of biological activities, remains an active field of investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from molecular design to synthesis planning. While specific AI/ML models dedicated exclusively to this compound are not publicly documented, the established and emerging technologies in computational chemistry are directly applicable to advancing its research and use.

AI-Driven Retrosynthesis and Synthesis Planning: Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a primary area where AI has shown significant impact. mit.edu AI-powered tools can analyze the structure of complex molecules that use this compound as a precursor and propose novel, efficient synthesis pathways. acs.org Platforms like Spaya.ai and others leverage vast reaction databases to suggest disconnections and reaction conditions, potentially reducing the time and resources spent in laboratory experimentation. jmchemsci.comjmchemsci.com For this compound, this means that AI can help chemists devise more efficient routes for its derivatives, such as those mentioned in pharmaceutical patents. googleapis.com

Machine Learning for Property Prediction: Predicting the physicochemical and biological properties of molecules is another critical application of ML. research.google By training on large datasets of known compounds, ML models can predict properties like solubility, toxicity, and reactivity for new or under-researched molecules. mit.edu For this compound and its derivatives, ML models can accelerate the screening process for potential applications by forecasting their characteristics before synthesis. nih.gov This predictive power is crucial in fields like drug discovery and materials science. researchgate.net Techniques like Deep Tensor Neural Networks and Message Passing Neural Networks (MPNNs) have demonstrated high accuracy in predicting a range of quantum-chemical properties, outperforming traditional simulation methods in speed by orders of magnitude. research.googleaip.org

The table below illustrates the potential applications of AI/ML in the research of this compound.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Planning AI algorithms suggest optimal synthetic routes by analyzing molecular structures and reaction databases. mit.eduFaster discovery of synthetic pathways for novel, high-value compounds derived from this compound. acs.org
Reaction Outcome Prediction ML models predict the likely products and yields of a chemical reaction under specific conditions.Optimization of reaction conditions for the synthesis of this compound derivatives, improving efficiency and reducing waste.
Molecular Property Prediction ML models forecast physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) from molecular structure. research.googleRapid screening of potential derivatives for desired characteristics, accelerating the design of new drugs or materials. mit.edu
De Novo Drug Design Generative AI models design novel molecular structures with desired properties.Creation of new patentable drug candidates based on the this compound scaffold.

Collaborative Research Initiatives and Funding Prospects

The advancement of research into this compound and its applications is intrinsically linked to collaborative efforts and the availability of funding. The existing intellectual property landscape points towards a fertile ground for such initiatives.

Intellectual Property and Collaborative Potential: The existence of patents involving this compound highlights its commercial importance. For instance, U.S. Patent 8,436,180 B2, assigned to Bayer, describes a method for preparing this compound as an intermediate for substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides, which are used for treating cardiovascular disorders. googleapis.comgoogle.comgoogle.com Such patents indicate a strong industrial interest, creating opportunities for collaborative research between academic institutions and pharmaceutical companies. These collaborations can bridge the gap between fundamental research and industrial application, leading to the development of new technologies and products. Research from the University of Manchester on other benzonitrile derivatives also notes ongoing collaborations with pharmaceutical companies. manchester.ac.uk

Funding Opportunities: Several organizations provide funding that could support research involving this compound. These grants often target synthetic chemistry, green chemistry, and pharmaceutical research.

The American Chemical Society (ACS): The ACS offers numerous grants, such as the ACS GCI Pharmaceutical Roundtable Research Grant, which addresses challenges in synthetic chemistry to improve the efficiency of pharmaceutical development. acs.org Other grants support research in organic and medicinal chemistry, which would be relevant for work on this compound. acs.org

Organic Syntheses, Inc.: This organization provides summer research grants to faculty at undergraduate institutions to support research in synthetic organic chemistry. orgsyn.org This funding could enable smaller-scale, foundational research projects on new synthetic methods or applications of this compound.

ACS Green Chemistry Institute (GCI) Pharmaceutical Roundtable: This body offers "Ignition Grants" and "Key Research Areas Grants" to fund innovative projects in green chemistry and sustainable organic catalysis, with awards up to $80,000. acsgcipr.orgacsgcipr.org Research focused on developing greener synthesis routes for this compound or its derivatives would align well with these funding priorities.

The following table summarizes potential funding sources for research related to this compound.

Granting OrganizationGrant ProgramFocus AreaRelevance to this compound
ACS GCI Pharmaceutical Roundtable Key Research Areas GrantGreener peptide synthesis, sustainable organic catalysis, advancing biocatalysis, efficient manufacturing. acsgcipr.orgDeveloping more sustainable and efficient synthetic methods for the compound and its derivatives.
ACS GCI Pharmaceutical Roundtable Ignition GrantHigh-risk, high-reward green chemistry projects. acsgcipr.orgExploring novel, innovative applications or synthesis pathways.
American Chemical Society (ACS) Various Research GrantsOrganic chemistry, synthetic methodology, total synthesis, medicinal chemistry. acs.orgFundamental and applied research into the synthesis and use of the compound in medicinal chemistry.
Organic Syntheses, Inc. PUI Summer Research GrantsSynthetic organic chemistry at undergraduate institutions. orgsyn.orgSupporting foundational research and methods development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Chloro-4-formylbenzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with formylation and chlorination of a benzonitrile precursor. For example, the formyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ under anhydrous conditions , followed by chlorination using thionyl chloride (SOCl₂) or PCl₅ at controlled temperatures (0–5°C) to minimize side reactions . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agent) and reaction time (4–6 hours).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 165.5765 (C₈H₄ClNO) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as an irritant and acute toxin; avoid inhalation or skin contact. Store in a cool, dry place away from oxidizing agents. Dispose of waste via halogenated organic waste protocols .

Advanced Research Questions

Q. How do the electron-withdrawing groups (formyl, nitrile) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology : The nitrile (-C≡N) and formyl (-CHO) groups deactivate the aromatic ring via electron withdrawal, directing NAS to the meta position relative to chlorine. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under anhydrous DMF at 80°C show slower reaction rates compared to non-substituted analogs. Computational DFT studies (e.g., HOMO-LUMO gap analysis) further rationalize reactivity patterns .

Q. What strategies resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) with controls for solvent effects (e.g., DMSO ≤0.1%).
  • Orthogonal Techniques : Use SPR (surface plasmon resonance) to validate binding affinity alongside enzymatic assays.
  • Structural Analysis : Co-crystallization with target enzymes (e.g., kinases) and X-ray diffraction can clarify binding modes .

Q. How can this compound serve as a building block in synthesizing heterocyclic compounds?

  • Methodology : The formyl group enables condensation reactions to form Schiff bases with amines, which can cyclize into quinolines or indoles. For example, refluxing with hydrazine hydrate in ethanol yields pyrazole derivatives, confirmed by LC-MS and ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.